molecular formula C23H27NO4 B567707 Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate CAS No. 207461-99-2

Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate

Cat. No. B567707
M. Wt: 381.472
InChI Key: AEHZEDLXDLPQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenidine is a synthetic dissociative anesthetic drug . It is categorized as a dissociative anesthetic and has been found in samples seized by law enforcement, indicating a high potential for abuse . This substance is not approved for medical or veterinary use, but it is used illicitly around the world for recreational purposes or as a substitute for other controlled dissociative drugs .


Synthesis Analysis

The synthesis of Diphenidine and its most obvious isomer, 1-(2,2-diphenylethyl)piperidine (2,2-DEP), has been described in the literature . The preparation and characterization were also extended to the two corresponding pyrrolidine analogues .


Molecular Structure Analysis

The molecular formula of Diphenidine is C19H23N . The InChI code is InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 . The SMILES representation is C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

Diphenidine is typically found as a crystalline solid . Its solubility varies with different solvents: DMF: 50 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 3 mg/ml .

properties

IUPAC Name

but-2-enedioic acid;1-(1,2-diphenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N.C4H4O4/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;5-3(6)1-2-4(7)8/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHZEDLXDLPQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate

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